N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
Description
N,N-Diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a 4,5-dihydroimidazole ring linked to a benzenesulfonamide core via a carbonyl group. The 3-nitrobenzylthio substituent and N,N-diethyl sulfonamide moiety distinguish it from related compounds.
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-3-23(4-2)32(29,30)19-10-8-17(9-11-19)20(26)24-13-12-22-21(24)31-15-16-6-5-7-18(14-16)25(27)28/h5-11,14H,3-4,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXRTBCBTBFEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity. Its unique structural features, including an imidazole ring and a nitrobenzyl group, suggest potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 476.57 g/mol. The compound features:
- Imidazole ring : Known for its role in various biological processes.
- Nitrobenzyl group : Enhances electronic properties and selectivity in molecular interactions.
- Benzenesulfonamide moiety : Contributes to the compound's solubility and bioactivity.
This compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical biochemical pathways. This modulation can affect:
- Cell proliferation : By influencing cell cycle regulation.
- Apoptosis : Through pathways that promote or inhibit programmed cell death.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 31.25 to 1000 µg/mL, demonstrating its potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Bacillus subtilis | 62.5 |
| Escherichia coli | 1000 |
Cytotoxicity
In terms of anticancer activity, the compound has shown cytotoxic effects against various cancer cell lines. For example, it was evaluated against human metastatic colon cancer cells (SW620) and prostate cancer cells (PC3), yielding IC50 values of approximately 64.2 µM and 70.2 µM respectively . These findings suggest a promising avenue for further development in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| SW620 (Colon Cancer) | 64.2 |
| PC3 (Prostate Cancer) | 70.2 |
Case Studies
Several case studies have explored the therapeutic potential of similar compounds with imidazole structures. For instance:
- Antitumor Agents : A series of thiazole-bearing molecules demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance biological activity .
- Mechanistic Studies : Molecular dynamics simulations have revealed that compounds with imidazole rings interact primarily through hydrophobic contacts with target proteins, which is crucial for their anticancer efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares a common scaffold with other sulfonamide-imidazole hybrids, but variations in substituents significantly alter properties. Key analogs include:
*Calculated based on substituent contributions.
Spectral and Physicochemical Properties
IR Spectroscopy :
- The target compound’s IR spectrum would exhibit a sulfonamide S=O stretch (~1350–1150 cm⁻¹), imidazole carbonyl C=O (~1660–1680 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹) . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thioether linkage over thiol tautomers .
- Analogous compounds (e.g., ’s chloro derivative) show similar C=O and S=O bands but lack nitro-related absorptions .
- The nitro group may reduce solubility in polar solvents due to its electron-withdrawing nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
